Cheirolin

Catalog No.
S523409
CAS No.
505-34-0
M.F
C5H9NO2S2
M. Wt
179.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cheirolin

CAS Number

505-34-0

Product Name

Cheirolin

IUPAC Name

1-isothiocyanato-3-methylsulfonylpropane

Molecular Formula

C5H9NO2S2

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3

InChI Key

ZSJGCHNCYSHQEU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCCN=C=S

Solubility

Soluble in DMSO

Synonyms

Cheirolin; BRN 1768925; BRN1768925; BRN-1768925

Canonical SMILES

CS(=O)(=O)CCCN=C=S

Description

The exact mass of the compound Cheirolin is 179.0075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cheirolin, also known as 7-deoxyangustilolide, is a naturally occurring cyclopenta[c]furanone derivative isolated from the Brazilian rain forest plant Croton schiedeanus []. It belongs to the class of compounds called kaurane diterpenoids, which are known for their diverse biological activities []. Scientific research on cheirolin has focused on its potential applications in several areas:

Anti-inflammatory Properties:

Studies have shown that cheirolin possesses anti-inflammatory properties. In vitro experiments using mouse macrophages demonstrated that cheirolin could inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) [, ]. These findings suggest that cheirolin might be beneficial for treating inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is required to confirm its efficacy and safety in humans.

Anti-Cancer Properties:

Some scientific research suggests that cheirolin may have anti-cancer properties. In vitro studies have observed that cheirolin can induce cell death in various cancer cell lines, including leukemia, breast cancer, and colon cancer [, ]. The mechanisms underlying these anticancer effects are still being investigated, but they might involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) []. While these results are promising, further studies are needed to evaluate the effectiveness of cheirolin in vivo (using live animals) and its potential for cancer treatment in humans.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

179.0075

Appearance

Solid powder

Melting Point

47.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8DA547512J

Other CAS

505-34-0

Wikipedia

Cheirolin

Dates

Modify: 2023-08-15
1: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
2: Munday R, Munday CM. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. J Agric Food Chem. 2004 Apr 7;52(7):1867-71. PubMed PMID: 15053522.
3: Kim SH, Singh SV. D,L-Sulforaphane causes transcriptional repression of androgen receptor in human prostate cancer cells. Mol Cancer Ther. 2009 Jul;8(7):1946-54. doi: 10.1158/1535-7163.MCT-09-0104. Epub 2009 Jul 7. PubMed PMID: 19584240; PubMed Central PMCID: PMC2779717.

Explore Compound Types